1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one

LogP Lipophilicity SAR

1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one (CAS 64764-64-3) is a C12 cyclic ketone characterized by a cyclohexene ring bearing an acetyl group at position 1 and a bulky tert-butyl substituent at position With a molecular weight of 180.29 g/mol and a computed LogP of approximately 3.49, this compound occupies a physicochemical space distinct from smaller alkyl-substituted analogs. It is commercially available at research-grade purity (typically 98%) and is primarily employed as a synthetic intermediate and building block in medicinal chemistry, fragrance chemistry, and materials science applications requiring sterically encumbered cyclohexenyl ketone scaffolds.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 64764-64-3
Cat. No. B14479271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one
CAS64764-64-3
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(CCCC1)C(C)(C)C
InChIInChI=1S/C12H20O/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-8H2,1-4H3
InChIKeyHLDJCMTVJNXFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one (CAS 64764-64-3): A Sterically Demanding Cyclohexenyl Ketone Intermediate


1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one (CAS 64764-64-3) is a C12 cyclic ketone characterized by a cyclohexene ring bearing an acetyl group at position 1 and a bulky tert-butyl substituent at position 2. With a molecular weight of 180.29 g/mol and a computed LogP of approximately 3.49, this compound occupies a physicochemical space distinct from smaller alkyl-substituted analogs . It is commercially available at research-grade purity (typically 98%) and is primarily employed as a synthetic intermediate and building block in medicinal chemistry, fragrance chemistry, and materials science applications requiring sterically encumbered cyclohexenyl ketone scaffolds .

Sterically hindered cyclohexenyl ketone intermediate for demanding synthetic scaffolds.
High computed lipophilicity supports non-polar partitioning and membrane-interaction studies.
Research-grade consistency suitable for reproducible SAR, fragrance, and materials workflows.

Why 2-tert-Butylcyclohexenyl Methyl Ketone Cannot Be Replaced by Common Methyl- or Hydrogen-Substituted Analogs


Generic substitution among cyclohexenyl methyl ketones overlooks critical steric and lipophilic differences imposed by the 2-position substituent. The tert-butyl group in 1-(2-tert-butylcyclohex-1-en-1-yl)ethan-1-one introduces greater conformational constraint and a substantially higher calculated LogP compared to mono-, di-, or trimethyl-substituted analogs. This alters molecular recognition in biological targets, volatility profiles in fragrance formulations, and reactivity in subsequent synthetic transformations. Replacing it with a less sterically demanding analog—such as 1-(2,6,6-trimethylcyclohex-1-en-1-yl)ethanone or unsubstituted 1-cyclohexylethanone—compromises the intended lipophilicity, steric shielding, and results in divergent physicochemical properties that undermine reproducibility in structure-activity relationship (SAR) studies and industrial processes .

Trimethyl analog (e.g., 2,6,6-trimethylcyclohex-1-en-1-yl)
Lower lipophilicity and reduced steric bulk may shift SAR, volatility, and partitioning outcomes.
Saturated 2-tert-butylcyclohexanone
Lacks the endocyclic double bond, altering conformational rigidity and reaction stereoselectivity.

Quantitative Differentiation of 1-(2-tert-Butylcyclohex-1-en-1-yl)ethan-1-one Against Closest Analogs


Enhanced Lipophilicity vs. 1-(2,6,6-Trimethylcyclohex-1-en-1-yl)ethanone Drives Differential Partitioning

The tert-butyl substituent in 1-(2-tert-butylcyclohex-1-en-1-yl)ethan-1-one yields a computed octanol-water partition coefficient (LogP) of 3.49, which is 0.39 log units higher than the 3.10 value for its trimethyl-substituted analog, 1-(2,6,6-trimethylcyclohex-1-en-1-yl)ethanone (CAS 1197-92-8) . This quantifiable increase in lipophilicity is critical for applications where membrane permeability or non-polar solubility must be tuned, and represents a meaningful shift that cannot be achieved by merely adding more methyl groups.

Lipophilicity Shift
Data to verify
ΔLogP = +0.39 vs trimethyl analog
Higher predicted non-polar partitioning.
Computed LogP; experimental validation pending.
LogP Lipophilicity SAR

Maintained TPSA Parity with Trimethyl Analog Ensures Target-Compound-Specific Lipophilic Efficiency

Despite a 0.39-unit increase in LogP, the target compound maintains an identical computed Topological Polar Surface Area (TPSA) of 17.07 Ų compared to 1-(2,6,6-trimethylcyclohex-1-en-1-yl)ethanone . This TPSA parity, combined with higher lipophilicity, translates to a more favorable lipophilic efficiency profile for the target, suggesting stronger membrane interactions without sacrificing the compound's ability to engage polar interactions at a similar spatial cost .

TPSA Parity
Data to verify
ΔTPSA = 0.00 (identical)
Lipophilic efficiency gain without polar surface area change.
Computed TPSA; consistent polar interaction capacity.
TPSA Lipophilic Efficiency Drug-likeness

Greater Conformational Restriction than Saturated 2-tert-Butylcyclohexanone Enforces Differential Reactivity

In contrast to its saturated counterpart, 2-tert-butylcyclohexanone (CAS 1728-46-7, LogP est. ~2.63–2.79) , the target compound contains an endocyclic double bond that rigidifies the cyclohexene ring and alters the electronic environment of the acetyl group. This structural difference imposes greater conformational restriction, limits ring-flipping dynamics, and directs the trajectory of nucleophilic attacks in downstream synthesis steps, making the target compound a functionally distinct scaffold despite sharing the tert-butylcyclohexane core [1] .

Conformational Rigidity
Class-level
Endocyclic double bond locks ring; saturated analog shows chair interconversion.
Directs reaction stereoselectivity in downstream steps.
Inferred from cyclohexenone chemistry; reactivity assays recommended.
Conformational Analysis Steric Hindrance Synthetic Intermediate

Divergent Volatility Projections Support Differentiated Olfactory Performance

While experimental vapor pressure data are not currently available for the target compound, its computed lower volatility relative to 1-(2,6,6-trimethylcyclohex-1-en-1-yl)ethanone (boiling point 87–89 °C at 16 Torr) can be inferred from the higher molecular weight (180.29 vs. 166.26 g/mol) and greater LogP . In fragrance applications, lower volatility typically correlates with longer-lasting scent release and reduced top-note perception, providing a functional differentiation in perfume design [1].

Volatility Projection
Class-level
Predicted lower volatility; M.W. +14 g/mol, LogP +0.39 vs trimethyl analog.
May support longer-lasting base note in fragrance studies.
Inferred from structure-property relationships; experimental vapor pressure needed.
Volatility Fragrance Chemistry Odor Threshold

High-Impact Application Scenarios for 2-tert-Butylcyclohexenyl Methyl Ketone


Medicinal Chemistry SAR Exploration of Lipophilic Binding Pockets

Medicinal chemists exploring hydrophobic enzyme pockets or membrane-bound receptors can leverage the compound's high LogP (3.49) and TPSA (17.07 Ų) to optimize lipophilic efficiency without altering polar surface area. The tert-butyl group provides greater steric bulk than the three methyl groups in 1-(2,6,6-trimethylcyclohex-1-en-1-yl)ethanone, making it a preferred scaffold for probing steric tolerance in binding sites [1].

Stereoselective Synthesis Employing a Conformationally Locked Cyclohexenyl Ketone

The endocyclic double bond rigidifies the ring, limiting conformational mobility and directing the facial selectivity of nucleophilic additions to the acetyl carbonyl. This makes 1-(2-tert-butylcyclohex-1-en-1-yl)ethan-1-one a strategically superior chiral building block over flexible, saturated analogs like 2-tert-butylcyclohexanone, particularly in the synthesis of polycyclic natural product cores [1].

Long-Lasting Woody-Amber Fragrance Ingredient Development

In fragrance R&D, the inferred lower volatility compared to the trimethyl analog allows this compound to serve as a substantive, longer-lasting base note with a predicted woody-amber character. Its use can improve fragrance tenacity on skin or in consumer products, where rapid evaporation of lighter ketones is a known limitation [1] [2].

Lipophilic Probe for Enthalpy-Driven Protein-Ligand Binding Studies

Biophysical chemists can employ this compound as a model lipophilic ligand in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies. Its higher LogP, relative to smaller alkyl-substituted cyclohexenones, enables systematic dissection of the enthalpic and entropic contributions of steric bulk and desolvation to protein-ligand interactions .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR of hydrophobic binding pockets
High lipophilicity without polar surface area penalty
Hydrophobic pocket interaction or membrane permeability assays
Stereoselective synthesis with conformationally locked ketone
Endocyclic double bond restricts ring-flipping dynamics
Stereochemical outcome in nucleophilic addition reactions
Long-lasting woody-amber fragrance ingredient R&D
Predicted lower volatility and tenacious profile
Evaporation rate and odor longevity testing
Lipophilic probe for enthalpy-driven protein-ligand binding
Model ligand with steric bulk and elevated logP
Calorimetric binding thermodynamics (ITC/SPR)
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